Didocosyl sebacate
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Overview
Description
Didocosyl sebacate, also known as didocosyl decanedioate, is an organic compound with the molecular formula C54H106O4. It is a diester derived from sebacic acid and docosanol. This compound is primarily used as a plasticizer and lubricant due to its excellent thermal stability and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didocosyl sebacate is synthesized through the esterification of sebacic acid with docosanol. The reaction typically involves heating sebacic acid and docosanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where sebacic acid and docosanol are continuously fed into the reactor. The reaction is catalyzed by an acid catalyst, and the water formed is continuously removed to drive the reaction to completion. The product is then purified using industrial-scale distillation columns to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Didocosyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Sebacic acid and docosanol in the presence of an acid catalyst.
Hydrolysis: this compound can be hydrolyzed back to sebacic acid and docosanol in the presence of a strong acid or base.
Oxidation: Under oxidative conditions, this compound can be oxidized to form sebacic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sebacic acid and docosanol.
Oxidation: Sebacic acid and other oxidation products.
Reduction: Alcohols and other reduced products.
Scientific Research Applications
Didocosyl sebacate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a lubricant in various chemical processes.
Biology: Studied for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its low toxicity and excellent stability.
Mechanism of Action
The mechanism of action of didocosyl sebacate is primarily related to its function as a plasticizer and lubricant. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the polymer. As a lubricant, it forms a thin film on surfaces, reducing friction and wear. The molecular targets and pathways involved in these actions are primarily physical interactions with polymer chains and surface molecules .
Comparison with Similar Compounds
Dioctyl sebacate: Another sebacic acid ester, but with octanol instead of docosanol. It has similar plasticizing and lubricating properties but lower molecular weight and different thermal properties.
Dibutyl sebacate: A sebacic acid ester with butanol. It is used as a plasticizer but has different solubility and volatility characteristics compared to didocosyl sebacate.
Diethylhexyl sebacate: Similar to dioctyl sebacate but with ethylhexanol.
Uniqueness of this compound: this compound is unique due to its high molecular weight and long alkyl chains, which provide excellent thermal stability and low volatility. These properties make it particularly suitable for high-temperature applications and as a plasticizer in flexible polymers .
Properties
CAS No. |
42233-75-0 |
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Molecular Formula |
C54H106O4 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
didocosyl decanedioate |
InChI |
InChI=1S/C54H106O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43-47-51-57-53(55)49-45-41-37-38-42-46-50-54(56)58-52-48-44-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3 |
InChI Key |
PRNNATBNXILRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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